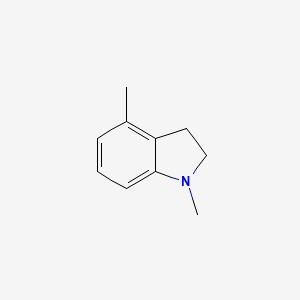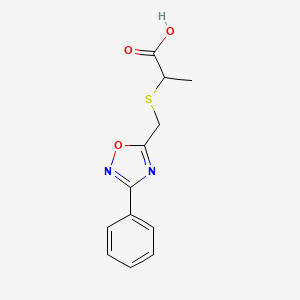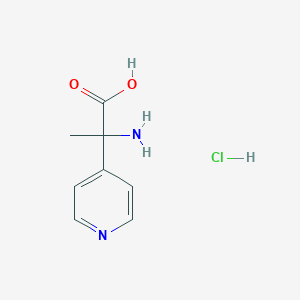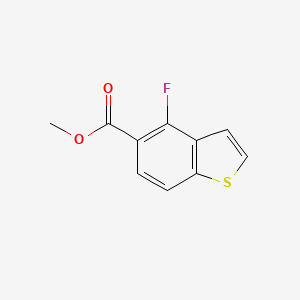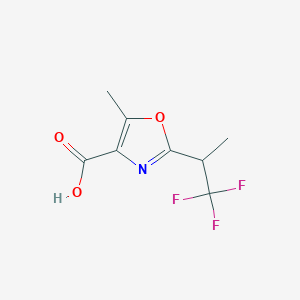
3-Ethyl-1-methyl-6-nitroindolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1-methyl-6-nitroindolin-2-one is a synthetic compound belonging to the indolin-2-one family. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the nitro group at the 6th position and the ethyl and methyl groups at the 3rd and 1st positions, respectively, contribute to the unique chemical properties of this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-6-nitroindolin-2-one typically involves the following steps:
Alkylation: The ethyl and methyl groups can be introduced through alkylation reactions. For instance, the methyl group can be added using methyl iodide in the presence of a base like potassium carbonate.
Cyclization: The final step involves cyclization to form the indolin-2-one core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity while minimizing reaction times and by-products.
化学反应分析
Types of Reactions
3-Ethyl-1-methyl-6-nitroindolin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Reduction: 3-Ethyl-1-methyl-6-aminoindolin-2-one.
Substitution: 3-Ethyl-1-methyl-6-substituted-indolin-2-one (depending on the nucleophile used).
Oxidation: Corresponding carboxylic acids or aldehydes.
科学研究应用
3-Ethyl-1-methyl-6-nitroindolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
作用机制
The mechanism of action of 3-Ethyl-1-methyl-6-nitroindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
3-Methyl-1-ethyl-6-nitroindolin-2-one: Similar structure but with different positioning of the ethyl and methyl groups.
3-Ethyl-1-methyl-5-nitroindolin-2-one: Nitro group at the 5th position instead of the 6th.
3-Ethyl-1-methyl-6-aminoindolin-2-one: Amino group instead of the nitro group.
Uniqueness
3-Ethyl-1-methyl-6-nitroindolin-2-one is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of the nitro group at the 6th position, in particular, can significantly affect its electron distribution and interaction with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC 名称 |
3-ethyl-1-methyl-6-nitro-3H-indol-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-3-8-9-5-4-7(13(15)16)6-10(9)12(2)11(8)14/h4-6,8H,3H2,1-2H3 |
InChI 键 |
QRAZRNZJGLOBKO-UHFFFAOYSA-N |
规范 SMILES |
CCC1C2=C(C=C(C=C2)[N+](=O)[O-])N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


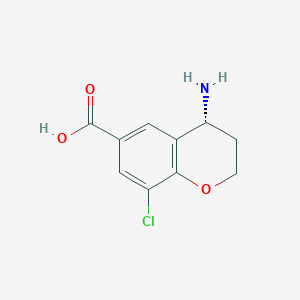
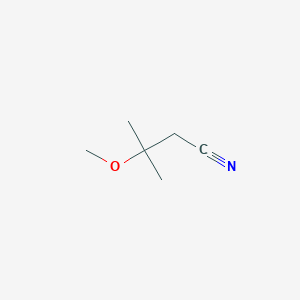
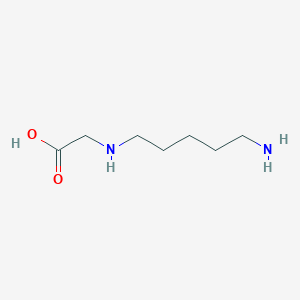
![(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)
![2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B13115527.png)



![6-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B13115575.png)
